![molecular formula C14H11ClF2N2O2 B7580204 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the oncogenic protein, MET. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
Mecanismo De Acción
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide targets the MET receptor tyrosine kinase pathway, which plays a critical role in cell proliferation, survival, and migration. MET activation is frequently observed in various types of cancer, and is associated with poor prognosis and resistance to chemotherapy. 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide inhibits MET activation by binding to the ATP-binding site of the receptor, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells both in vitro and in vivo. Additionally, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been shown to inhibit tumor growth and metastasis in preclinical models of cancer. In a phase I clinical trial, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide was well-tolerated and demonstrated preliminary evidence of antitumor activity in patients with advanced solid tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide is its specificity for the MET receptor tyrosine kinase pathway, which reduces the likelihood of off-target effects. Additionally, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has demonstrated synergistic effects when combined with other anticancer agents, suggesting that it may have potential as a combination therapy. One limitation of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide. One area of interest is the development of combination therapies that include 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide, as this may enhance its antitumor activity. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide in clinical settings. Finally, studies are needed to evaluate the safety and efficacy of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide in specific subtypes of cancer, as well as in combination with other targeted therapies.
Métodos De Síntesis
The synthesis of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide involves several steps, including the reaction of 4-chloropyridine with 4-amino-3-nitrobenzyl alcohol to form 4-(4-nitrobenzyl)pyridine. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The resulting amine is then reacted with difluoromethoxybenzaldehyde to form the key intermediate, which is subsequently converted to 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide through a series of reactions.
Aplicaciones Científicas De Investigación
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, including lung, gastric, and liver cancers. In these studies, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been shown to inhibit the growth and metastasis of cancer cells by targeting the MET receptor tyrosine kinase pathway. Additionally, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has demonstrated synergistic effects when combined with other anticancer agents, suggesting that it may have potential as a combination therapy.
Propiedades
IUPAC Name |
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2/c15-12-8-18-6-5-11(12)13(20)19-7-9-1-3-10(4-2-9)21-14(16)17/h1-6,8,14H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMBWDTAOMYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=NC=C2)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.